3-Methylazetidin-3-amine

Medicinal Chemistry Physicochemical Properties Lipophilicity

3-Methylazetidin-3-amine (CAS 147293-71-8) is a four-membered, saturated nitrogen heterocycle featuring a unique all-carbon quaternary center at the C3-position, bearing both a primary amine and a methyl substituent. This compound serves as a crucial, rigid, low-molecular-weight (86.14 g/mol) building block in medicinal chemistry, with a high fraction of sp³-hybridized carbons (Fsp³ = 1.0) and moderate lipophilicity (LogP = -0.82), properties that are highly sought after for modulating pharmacokinetic profiles.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 147293-71-8
Cat. No. B114578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylazetidin-3-amine
CAS147293-71-8
Synonyms3-METHYL-3-AZETIDINAMINE
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESCC1(CNC1)N
InChIInChI=1S/C4H10N2/c1-4(5)2-6-3-4/h6H,2-3,5H2,1H3
InChIKeyPYBBRDLRXFWWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylazetidin-3-amine (CAS 147293-71-8) – A Cornerstone C3-Quaternary Azetidine Building Block


3-Methylazetidin-3-amine (CAS 147293-71-8) is a four-membered, saturated nitrogen heterocycle featuring a unique all-carbon quaternary center at the C3-position, bearing both a primary amine and a methyl substituent . This compound serves as a crucial, rigid, low-molecular-weight (86.14 g/mol) building block in medicinal chemistry, with a high fraction of sp³-hybridized carbons (Fsp³ = 1.0) and moderate lipophilicity (LogP = -0.82), properties that are highly sought after for modulating pharmacokinetic profiles .

The Procurement Risk of Overlooking C3-Quaternary Substitution in Azetidine Scaffolds


In the azetidine class, seemingly minor architectural changes—such as shifting a methyl group from the nitrogen to the C3 carbon, removing the C3-amine, or changing the ring size—fundamentally alter basicity, lipophilicity, and steric bulk . Generic substitution with unsubstituted azetidin-3-amine, N-methyl variants, or larger pyrrolidine rings is not possible without invalidating structure-activity relationships (SAR) or synthetic routes that demand the distinct reactivity of a geminally disubstituted, strained four-membered ring with a primary amine handle . The following evidence quantifies these critical differences.

Quantitative Differentiation Guide: 3-Methylazetidin-3-amine vs. Closest Analogs


Lipophilicity Control: C3-Methylation Offsets the Hydrophilic Shift of the 3-Amine

The target compound's LogP was experimentally determined to be -0.82, representing a significant increase in lipophilicity compared to the unsubstituted azetidin-3-amine (LogP = -1.24) . This places it in a distinctly desirable range for passive membrane permeability, while the even more hydrophilic 3-hydroxyazetidine analog (LogP = -1.05) would present greater challenges for CNS or intracellular target engagement .

Medicinal Chemistry Physicochemical Properties Lipophilicity Drug Design

Unique Steric Profile: Geminal Disubstitution at C3 Creates an Achiral Quaternary Center

3-Methylazetidin-3-amine is distinctive in its class for providing a geminally disubstituted quaternary carbon center, which is achiral yet conformationally constrained . This contrasts with chiral, mono-substituted azetidine-3-amines (e.g., (S)-azetidin-3-amine) which introduce enantiomeric complexity requiring costly chiral resolution or asymmetric synthesis [1]. The Fsp³ value for the target is 1.0, the maximum possible, indicating complete saturation — a property highly correlated with clinical success .

Medicinal Chemistry Conformational Analysis Stereochemistry Scaffold Design

Distinct Basicity Modulation: Regioisomeric Methylation Dictates Amine Nucleophilicity

The placement of the methyl group on the C3 carbon versus the ring nitrogen produces dramatically different basicities. While the predicted pKa of the ring nitrogen in N-methylazetidin-3-amine is 10.57, the carbon-substituted 3-methylazetidin-3-amine is expected to retain basicity closer to the parent azetidin-3-amine (pKa = 10.36), leaving the primary amine as the most nucleophilic site . This contrasts sharply with 3-fluoroazetidine, where the electron-withdrawing fluorine reduces ring nitrogen basicity significantly .

Organic Synthesis Amine Basicity Regiochemistry Synthetic Handles

Synthetic Accessibility: Enabled by a Bench-Stable, Commercial Free Base

3-Methylazetidin-3-amine is commercially supplied as a free base (purity 97%), a rare offering for azetidine-3-amines which are typically sold as hygroscopic dihydrochloride salts (e.g., azetidin-3-amine 2HCl) that require neutralization before use . A recent methodology publication highlights that azetidine-3-amines, starting from a bench-stable commercial material, can be elaborated in a single step with secondary amines in moderate-to-high yield, underscoring the synthetic utility of the free base form [1].

Process Chemistry Synthetic Methodology Building Block Availability Amine Handling

High-Impact Procurement Scenarios for 3-Methylazetidin-3-amine


Fragment-Based Drug Discovery (FBDD) Requiring Rigid, Saturated Spacers

In fragment libraries, high Fsp³ (1.0) and a unique achiral quaternary center are critical for exploring novel chemical space. 3-Methylazetidin-3-amine serves as an ideal three-dimensional fragment with a calculated LogP of -0.82, placing it in an optimal range for fragment solubility and permeability that outperforms the more polar azetidin-3-amine (LogP -1.24) .

Synthesis of Clinical Candidates with Improved Pharmacokinetics

Medicinal chemistry programs aiming to increase the LogP of a lead series by 0.4-0.5 units to improve cellular potency can incorporate this building block in place of azetidin-3-amine. Direct use of the free base simplifies the rapid parallel synthesis of analogs, as validated by one-step amine coupling protocols reporting moderate-to-high yields [1].

Development of Heterobifunctional Degraders (PROTACs) and Bioconjugates

The primary amine serves as a clean conjugation handle for linker attachment without the need for deprotonation of a salt form, which can cause linker decomposition. Its compact and rigid structure minimizes the entropic penalty upon target binding while resisting metabolic N-dealkylation that plagues larger piperidine-based linkers [2].

Quote Request

Request a Quote for 3-Methylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.